molecular formula C19H20N2O2S B11589918 N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide

N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide

Cat. No.: B11589918
M. Wt: 340.4 g/mol
InChI Key: KMDWWRICFITKHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide is a compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide typically involves the reaction of quinoline-8-sulfonyl chloride with 2-(butan-2-yl)aniline. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of the M2 isoform of pyruvate kinase (PKM2). PKM2 is a key enzyme in the glycolytic pathway and is critical for the metabolism of cancer cells. By inhibiting PKM2, N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide disrupts the energy production in cancer cells, leading to reduced cell viability and proliferation . The compound also affects other molecular targets and pathways involved in cancer cell metabolism and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(butan-2-yl)phenyl]quinoline-8-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit PKM2 and its potential anticancer activity make it a valuable compound for further research and development .

Properties

Molecular Formula

C19H20N2O2S

Molecular Weight

340.4 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)quinoline-8-sulfonamide

InChI

InChI=1S/C19H20N2O2S/c1-3-14(2)16-10-4-5-11-17(16)21-24(22,23)18-12-6-8-15-9-7-13-20-19(15)18/h4-14,21H,3H2,1-2H3

InChI Key

KMDWWRICFITKHP-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.